molecular formula C10H14ClN B2890434 4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1258639-49-4

4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B2890434
CAS No.: 1258639-49-4
M. Wt: 183.68
InChI Key: NDMCZAVGDDQQOO-UHFFFAOYSA-N
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Description

4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClN. It is a derivative of indanamine and is characterized by the presence of a methyl group at the 4-position of the indane ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methylindanone.

    Reduction: The 4-methylindanone is then reduced to 4-methyl-2,3-dihydro-1H-inden-1-ol using a reducing agent such as sodium borohydride.

    Amination: The 4-methyl-2,3-dihydro-1H-inden-1-ol is then subjected to amination using ammonia or an amine source to form 4-methyl-2,3-dihydro-1H-inden-1-amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form more saturated amines.

    Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methylindanone or 4-methylindanal.

    Reduction: Formation of more saturated amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

    4-Methylindanone: A precursor in the synthesis of 4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride.

    2,3-Dihydro-1H-inden-1-amine: A structurally similar compound lacking the methyl group at the 4-position.

    Indanamine: The parent compound without the methyl substitution.

Uniqueness

This compound is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural modification can result in different pharmacological properties compared to its analogs.

Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-7-3-2-4-9-8(7)5-6-10(9)11;/h2-4,10H,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMCZAVGDDQQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(C2=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258639-49-4
Record name 4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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